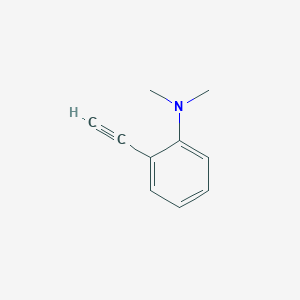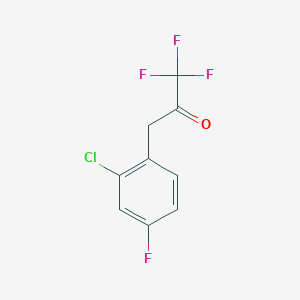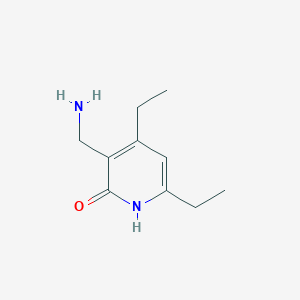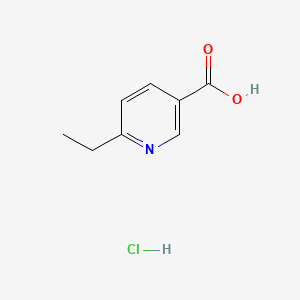
2-ethynyl-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-N,N-dimethylaniline: is an organic compound characterized by the presence of an ethynyl group attached to the nitrogen atom of a dimethylaniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrolysis Method: One common method for preparing 2-ethynyl-N,N-dimethylaniline involves the hydrolysis of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline using potassium hydroxide in toluene.
Sonogashira–Hagihara Coupling: Another method involves the Sonogashira–Hagihara coupling reaction, where this compound is synthesized via the coupling of 3-iodopyridine with N,N-dimethyl-4-(3-pyridinylethynyl)aniline.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned hydrolysis and coupling reactions, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Ethynyl-N,N-dimethylaniline can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to other functional groups, such as alkenes or alkanes.
Substitution: The compound can participate in substitution reactions, where the ethynyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Alkenes or alkanes derived from the reduction of the ethynyl group.
Substitution Products: Compounds with different substituents replacing the ethynyl group.
Scientific Research Applications
Chemistry: 2-Ethynyl-N,N-dimethylaniline is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties .
Medicine: Research has explored the use of this compound derivatives in drug development, particularly for their potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as metallophthalocyanine–gold nanoparticle hybrids, which have applications in catalysis and electronics .
Mechanism of Action
The mechanism of action of 2-ethynyl-N,N-dimethylaniline involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. Additionally, the dimethylaniline moiety can interact with biological macromolecules, contributing to its biological activities .
Comparison with Similar Compounds
4-Ethynyl-N,N-dimethylaniline: Similar in structure but with the ethynyl group attached to the fourth position of the aromatic ring.
N,N-Dimethylaniline: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
N,N-Dimethyl-4-(3-pyridinylethynyl)aniline: Contains a pyridinylethynyl group, offering different reactivity and applications.
Uniqueness: 2-Ethynyl-N,N-dimethylaniline is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C10H11N |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-ethynyl-N,N-dimethylaniline |
InChI |
InChI=1S/C10H11N/c1-4-9-7-5-6-8-10(9)11(2)3/h1,5-8H,2-3H3 |
InChI Key |
HLDZRNMQZYPMTI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13541791.png)









